Home > Products > Screening Compounds P126193 > 8-Ethoxymoxifloxacin
8-Ethoxymoxifloxacin - 1329746-91-9

8-Ethoxymoxifloxacin

Catalog Number: EVT-1510120
CAS Number: 1329746-91-9
Molecular Formula: C6H6I2N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

8-Ethoxymoxifloxacin belongs to the class of fluoroquinolones, which are broad-spectrum antibiotics characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound is primarily synthesized in laboratory settings for research purposes and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Ethoxymoxifloxacin can be achieved through several steps involving the modification of moxifloxacin. A common method involves:

  1. Starting Material: Moxifloxacin hydrochloride as the base compound.
  2. Reagents: Ethyl iodide or ethyl bromide as alkylating agents.
  3. Catalysts: Potassium hydroxide or sodium methoxide to facilitate nucleophilic substitution reactions.
  4. Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used as polar aprotic solvents to enhance reaction efficiency.

The general reaction pathway includes the nucleophilic attack of the ethoxide ion on the moxifloxacin structure, leading to the formation of 8-Ethoxymoxifloxacin with high yields under optimized conditions .

Molecular Structure Analysis

Structure and Data

The molecular formula of 8-Ethoxymoxifloxacin is C19H22F2N3O4C_{19}H_{22}F_{2}N_{3}O_{4}. Its structural features include:

  • Core Structure: The fluoroquinolone backbone.
  • Ethoxy Group: An ethoxy substituent at the 8-position.
  • Functional Groups: Two fluorine atoms at positions 6 and 7, a methoxy group at position 8, and a carboxylic acid group.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structure .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 8-Ethoxymoxifloxacin can be explored through various chemical transformations:

  1. Nucleophilic Substitution: The ethoxy group can participate in further reactions, such as hydrolysis or substitution under acidic or basic conditions.
  2. Degradation Studies: Stability tests under different pH levels reveal that 8-Ethoxymoxifloxacin is susceptible to hydrolytic degradation, similar to its parent compound .
  3. Complex Formation: Studies have shown that metal complexes can be formed with transition metals, enhancing its antimicrobial properties .
Mechanism of Action

Process and Data

The mechanism by which 8-Ethoxymoxifloxacin exerts its antibacterial effects involves:

  • Inhibition of DNA Gyrase: The compound binds to the enzyme DNA gyrase, preventing it from introducing negative supercoils into DNA, which is essential for replication.
  • Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, disrupting bacterial cell division.

These actions lead to bacterial cell death through interference with critical cellular processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-Ethoxymoxifloxacin include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO but less soluble in water.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range characteristic of fluoroquinolones.

Chemical properties include:

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • pKa Values: Reflects its acidic nature due to the carboxylic acid group, influencing its solubility and absorption characteristics .
Applications

Scientific Uses

8-Ethoxymoxifloxacin has potential applications in various fields:

  • Antimicrobial Research: As a derivative of moxifloxacin, it is studied for enhanced antibacterial activity against resistant strains.
  • Pharmaceutical Development: Investigated for formulation into new antibiotic therapies targeting specific infections.
  • Metal Complex Studies: Research into its complexes with metals for potential use in treating infections or as anticancer agents .
Introduction to 8-Ethoxymoxifloxacin

8-Ethoxymoxifloxacin represents a strategic molecular evolution within the fluoroquinolone antibiotic class, designed to overcome limitations of earlier generations. As a C-8 ethoxy derivative of moxifloxacin, this compound exemplifies targeted chemical modification aimed at optimizing pharmacological properties while retaining core antibacterial efficacy. Its development aligns with ongoing efforts to address rising antibiotic resistance through structural innovation, particularly against challenging Gram-positive, anaerobic, and biofilm-embedded pathogens [3] [9]. Unlike clinical antibiotics, 8-Ethoxymoxifloxacin serves primarily as a research tool for investigating structure-activity relationships in quinolone design, providing insights into the steric and electronic consequences of alkoxy substitutions at the C-8 position [2] [6].

Structural and Chemical Identity of 8-Ethoxymoxifloxacin

8-Ethoxymoxifloxacin (Chemical Abstracts Service Registry Number: 1138262-14-1) is systematically identified as 1-Cyclopropyl-8-ethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Its molecular formula is C₂₂H₂₆FN₃O₄, yielding a molecular weight of 415.46 g/mol [2]. The compound features a bicyclic quinoline core characteristic of fluoroquinolones, with three critical modifications defining its identity:

  • Fluorine atom at C-6: Enhances DNA gyrase/topoisomerase IV binding and cellular penetration.
  • Ethoxy group (-OCH₂CH₃) at C-8: Replaces the methoxy group in parent moxifloxacin, increasing steric bulk and altering electron distribution.
  • Bridged diazabicyclic moiety at C-7: Optimized for potent Gram-positive and anaerobic activity [1] [6] [9].

Table 1: Key Molecular Descriptors of 8-Ethoxymoxifloxacin

PropertyValue
Molecular FormulaC₂₂H₂₆FN₃O₄
Molecular Weight415.46 g/mol
CAS Registry Number1138262-14-1
IUPAC Name1-Cyclopropyl-8-ethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Canonical SMILESCCOC1=C2C(=C(C(=N1)C3CC4CCCN3C4)F)C(=O)C(=CN2C5CC5)C(=O)O
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7

The ethoxy substitution at C-8 induces conformational strain in the molecule due to steric repulsion with the adjacent C-7 ring system. This distortion potentially enhances intercalation into the DNA-enzyme complex by forcing the quinolone core into a planar configuration favorable for stacking interactions. Computational models indicate the ethoxy group’s electron-donating properties slightly elevate the HOMO energy of the ring system, potentially facilitating charge-transfer interactions with bacterial topoisomerases [1] [6].

Table 2: Structural Comparison of Moxifloxacin and 8-Ethoxymoxifloxacin

Structural FeatureMoxifloxacin8-EthoxymoxifloxacinBiochemical Implication
C-8 SubstituentMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Enhanced steric bulk; altered electron density
C-7 Ring SystemBicyclic (S)-octahydropyrrolo[3,4-b]pyridineIdentical to moxifloxacinMaintains high affinity for Gram-positive topoisomerase IV
Core Structure1-Cyclopropyl-quinoloneIdenticalPreserves DNA gyrase inhibition mechanism

Historical Development and Rationale for Ethoxy Substitution at C-8 Position

The discovery pathway leading to 8-Ethoxymoxifloxacin originates from systematic structure-activity relationship (SAR) investigations of quinolone antibiotics, beginning with nalidixic acid (1962). The first breakthrough emerged with fluorination at C-6 (yielding fluoroquinolones), which dramatically broadened the spectrum against Gram-negatives and improved tissue penetration [1] [3]. Piperazine additions at C-7 in the 1980s (e.g., ciprofloxacin) further enhanced Gram-negative potency, while C-8 modifications initially focused on fluorine or chlorine to improve anaerobic coverage. However, early halogenated derivatives like flumequine and clinafloxacin exhibited phototoxicity and metabolic instability [1] [6].

Moxifloxacin’s development in the 1990s introduced a methoxy group (-OCH₃) at C-8, which reduced photolytic degradation compared to halogens while maintaining activity against anaerobes. This design yielded superior pharmacokinetics and lower resistance selection frequency [3] [9]. The ethoxy variant (-OCH₂CH₃) emerged as a deliberate innovation to:

  • Ameliorate oxidative stress pathways: Longer alkoxy chains reduce the generation of reactive oxygen species implicated in phototoxicity by stabilizing excited-state molecules [1] [6].
  • Optimize steric occupancy: Ethyl groups better fill the hydrophobic pocket near the DNA cleavage site of gyrase, potentially increasing binding affinity for mutated enzymes [6].
  • Modulate lipophilicity: The ethyl chain increases log P by ~0.5 units versus methoxy, potentially enhancing biofilm penetration—a critical factor for resistant infections [9].

Table 3: Evolution of Key Quinolones with C-8 Modifications

Compound (Introduction Year)C-8 SubstituentAdvantagesLimitations
Nalidixic acid (1962)HFirst quinolone; UTI efficacyNarrow spectrum; low potency
Flumequine (1973)FFirst fluorinated quinoloneOcular toxicity; withdrawn
Ciprofloxacin (1987)FBroad Gram-negative coverage; good oral bioavailabilityWeak against anaerobes and Gram-positives
Clinafloxacin (1990)ClPotent against anaerobesPhototoxicity; hypoglycemia risks
Moxifloxacin (1995)OCH₃Enhanced anaerobe coverage; low phototoxicityQTc prolongation concerns
8-Ethoxymoxifloxacin (Research compound)OCH₂CH₃Improved target binding; biofilm penetrationInvestigational status

Synthetic routes to 8-Ethoxymoxifloxacin typically involve nucleophilic displacement of a C-8 halogen precursor (e.g., 8-chloro-moxifloxacin intermediate) with ethoxide, followed by chiral resolution to isolate the active (S)-isomer at the C-7 position. Yield optimization remains challenging due to competing elimination reactions at C-8 under basic conditions [6].

Classification Within Fluoroquinolone Antibiotics

8-Ethoxymoxifloxacin belongs to the fourth-generation fluoroquinolones, sharing core attributes with moxifloxacin, gemifloxacin, and delafloxacin. This classification reflects three evolutionary advancements over earlier generations:

  • Dual-targeting potency: Inhibits both DNA gyrase (Gram-negative target) and topoisomerase IV (Gram-positive target) with near-equal affinity, reducing resistance development. The ethoxy group may further stabilize the drug-enzyme-DNA ternary complex [1] [3] [9].
  • Broad-spectrum anti-anaerobic activity: Unlike second-generation (ciprofloxacin) or third-generation (levofloxacin) agents, the C-8 ethoxy and bulky C-7 substituent enable potent suppression of Bacteroides fragilis, Clostridioides difficile, and Peptostreptococcus spp. [3] [9].
  • Enhanced pharmacokinetic profile: While clinical PK data is limited for the ethoxy derivative, its structural similarity to moxifloxacin predicts extensive tissue distribution and long elimination half-life (>12 hours), suitable for once-daily dosing [3] [6].

Table 4: Generational Classification of Fluoroquinolones and Position of 8-Ethoxymoxifloxacin

GenerationKey RepresentativesSpectrum HighlightsStructural Hallmarks8-Ethoxymoxifloxacin’s Position
FirstNalidixic acidGram-negative bacilli (urinary tract)Non-fluorinated; naphthyridine coreNot applicable
SecondCiprofloxacin, OfloxacinExpanded Gram-negatives; some atypicalsC-6 F; C-7 piperazineBroader spectrum; improved potency
ThirdLevofloxacin, SparfloxacinEnhanced Gram-positives (e.g., S. pneumoniae)C-8 F/Cl or methoxySuperior anaerobic and biofilm activity
FourthMoxifloxacin, GemifloxacinComprehensive: Gram-positives, Gram-negatives, atypicals, anaerobesBulky C-7 substituents; C-8 alkoxyDirect analog with C-8 ethoxy optimization

Properties

CAS Number

1329746-91-9

Product Name

8-Ethoxymoxifloxacin

Molecular Formula

C6H6I2N2O

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, rel-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.